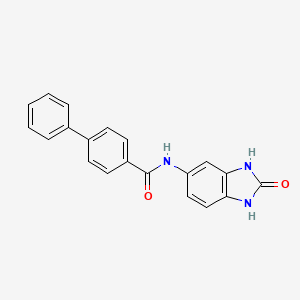![molecular formula C17H27ClN2O3 B4402793 1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402793.png)
1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride
説明
1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride, commonly known as MPPE, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPPE is a white crystalline powder that is soluble in water and other polar solvents.
作用機序
The mechanism of action of MPPE is not fully understood. However, it has been suggested that MPPE may exert its therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. MPPE has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In addition, MPPE has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MPPE has been found to have various biochemical and physiological effects. MPPE has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, MPPE has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation.
実験室実験の利点と制限
MPPE has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. MPPE has been shown to have low toxicity and can be used at relatively high concentrations without causing cell death. However, MPPE also has some limitations. MPPE is a relatively new compound, and its mechanism of action is not fully understood. In addition, MPPE has not been extensively tested in vivo, and its safety profile in humans is unknown.
将来の方向性
There are several future directions for the study of MPPE. One direction is to further investigate the mechanism of action of MPPE and its signaling pathways. Another direction is to test the efficacy of MPPE in animal models of various diseases. Finally, the safety and toxicity profile of MPPE in humans needs to be investigated before it can be considered for clinical trials.
Conclusion:
In conclusion, MPPE is a promising compound with potential therapeutic applications in various diseases. MPPE has been shown to have anticancer and neuroprotective properties, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of MPPE and its safety profile in humans.
科学的研究の応用
MPPE has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPPE has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, MPPE has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-[3-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-14(20)15-5-6-16(17(13-15)21-3)22-12-4-7-19-10-8-18(2)9-11-19;/h5-6,13H,4,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRBCCJQDNSWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4402713.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride](/img/structure/B4402718.png)

![4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4402727.png)
![2,6-dimethyl-4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4402748.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B4402750.png)
![3-methoxy-2-[2-(3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4402766.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B4402773.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4402777.png)
![(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4402785.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4402799.png)
![1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)

![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4402822.png)